decane;iodomanganese(1+)
Description
Decane (C₁₀H₂₂) is a straight-chain alkane commonly found in various environmental and industrial contexts. It is a volatile organic compound (VOC) with a boiling point of 174°C and is frequently detected in forensic analyses of firearms (e.g., in unloaded and loaded firearms with >75% occurrence rates) . Decane also contributes to odor profiles in food chemistry, such as in Greek pistachio oil, where it imparts a typical alkane odor . Its applications extend to materials science, serving as a solvent or substrate in organic synthesis and adsorption studies .
Properties
CAS No. |
89339-04-8 |
|---|---|
Molecular Formula |
C10H21IMn |
Molecular Weight |
323.12 g/mol |
IUPAC Name |
decane;iodomanganese(1+) |
InChI |
InChI=1S/C10H21.HI.Mn/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
IYFCESBNMAPKJD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC[CH2-].[Mn+]I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decane;iodomanganese(1+) typically involves the reaction of decane with a manganese source in the presence of iodine. One common method is to react decane with manganese(II) iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of decane;iodomanganese(1+) may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Decane;iodomanganese(1+) can undergo various chemical reactions, including:
Oxidation: The manganese ion can be oxidized to higher oxidation states, leading to the formation of manganese oxides.
Reduction: The compound can be reduced to form lower oxidation states of manganese.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Manganese oxides (e.g., MnO2)
Reduction: Lower oxidation state manganese compounds (e.g., Mn(0))
Substitution: Halogenated decane derivatives (e.g., decane;bromomanganese(1+))
Scientific Research Applications
Decane;iodomanganese(1+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and metalloproteins.
Medicine: Explored for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of decane;iodomanganese(1+) involves the interaction of the manganese ion with various molecular targets. The manganese ion can participate in redox reactions, acting as an electron donor or acceptor. This property is crucial in catalytic processes and biological systems where manganese plays a role in enzymatic reactions.
Comparison with Similar Compounds
Key Research Findings
Forensic Relevance : Decane is a stable marker in firearm residue, detected in >75% of unloaded and loaded firearms .
Adsorption Dynamics : Decane’s partial decomposition during desorption at 350°C complicates its recovery in Guefoam systems, necessitating optimized protocols .
Thermal Stability : In Soxhlet extraction, decane levels rise under intense thermal treatment, correlating with increased hydrocarbon content in pistachio oil .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
